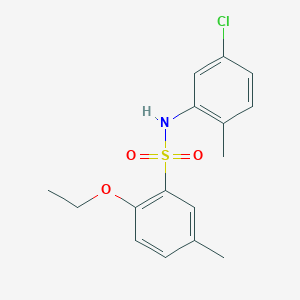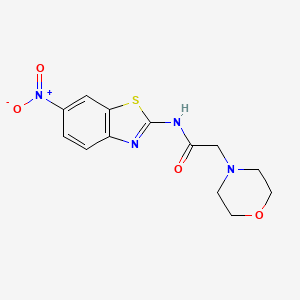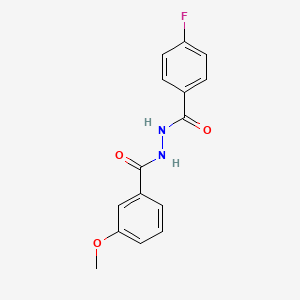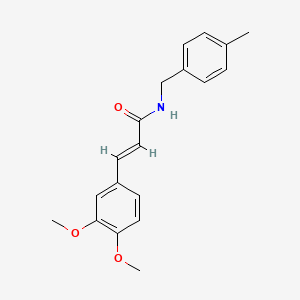![molecular formula C13H17ClN2O4S B5775950 4-chloro-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5775950.png)
4-chloro-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to a class of chemicals that combine functional groups characteristic of morpholines and sulfonamides. These classes of chemicals are known for their diverse applications in organic synthesis, medicinal chemistry, and as building blocks for biologically active substances. Morpholines, in particular, are synthesized from vicinal amino alcohols and their derivatives, indicating a versatile synthetic pathway that could be applicable to our compound of interest.
Synthesis Analysis
Synthesis of morpholine derivatives, such as our compound, typically involves the reaction of vicinal amino alcohols with appropriate sulfonating agents. The synthetic route might also involve oxiranes and aziridines as starting materials. These methods allow for the incorporation of the morpholine ring and the sulfonamide group into the final compound, offering a wide array of biological activities and potential uses in medicinal chemistry.
Molecular Structure Analysis
The molecular structure of "4-chloro-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide" is expected to feature a benzene ring sulfonated with a chloro-substituent and a morpholine ring attached via an N-methyl-N-[2-oxoethyl] linker. This structure suggests possible interactions and reactivity patterns, such as hydrogen bonding and electronic effects, impacting its chemical behavior and biological activity.
Chemical Reactions and Properties
Chemical reactions involving morpholine derivatives often leverage the nucleophilicity of the nitrogen atom in the ring or the reactivity of the attached functional groups. For our compound, potential reactions might include nucleophilic substitution at the chloro-substituted benzene ring or reactions involving the sulfonamide group. These reactions could be exploited to further modify the compound or to integrate it into more complex molecules.
Physical Properties Analysis
While specific data on "4-chloro-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide" are not provided, morpholine derivatives generally exhibit moderate to high solubility in organic solvents and water, depending on the nature of the substituents. The presence of the sulfonamide group is likely to increase water solubility, whereas the chloro-substituent might influence the compound's boiling point and density.
Chemical Properties Analysis
The chemical properties of morpholine derivatives are influenced by the basicity of the morpholine nitrogen, the electronic effects of the sulfonamide group, and the reactivity of the chloro-substituent. These groups confer the compound with the ability to act as a nucleophile in various reactions and to participate in hydrogen bonding, impacting its stability and reactivity.
For detailed synthesis methods, molecular insights, and specific chemical behaviors, the following resources provide comprehensive information:
Palchikov, V. (2013). Morpholines. Synthesis and biological activity. Russian Journal of Organic Chemistry, 49, 787-814. Access here.
Issac, R., & Tierney, J. (1996). SYNTHESIS, SPECTROSCOPIC AND STRUCTURAL PROPERTIES OF NOVEL SUBSTITUTED 2-TRICHLOROMETHYL-3-PHENYL-1,3-THIAZOLIDIN-4-ONES. Heterocyclic Communications, 2, 227-232. Access here.
properties
IUPAC Name |
4-chloro-N-methyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c1-15(10-13(17)16-6-8-20-9-7-16)21(18,19)12-4-2-11(14)3-5-12/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMKRAAWOGVLDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCOCC1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5775910.png)

![1-[4-(4-fluorophenyl)-1-hydroxy-2,5,5-trimethyl-3-oxido-2,5-dihydro-1H-imidazol-2-yl]ethanone oxime](/img/structure/B5775930.png)

![methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5775956.png)


![9-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5775969.png)